molecular formula C34H36O6 B1278929 ((2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol CAS No. 27851-29-2

((2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol

Cat. No. B1278929
CAS RN: 27851-29-2
M. Wt: 540.6 g/mol
InChI Key: HYWPIYGUZWWMDH-BGSSSCFASA-N
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Description

((2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol, also known as benzyloxy-tetrahydropyran-2-methanol, is a naturally occurring molecule that has been studied for its potential applications in the field of scientific research. It is a polyhydroxy ketone that has been found to possess a wide range of properties, including antioxidant, antimicrobial, and anti-inflammatory activity. This molecule has been used in a variety of laboratory experiments to investigate its effects on a variety of biological systems, including mammalian cells, bacteria, and fungi.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for ((2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol involves the protection of a tetrahydro-2H-pyran-2-ol intermediate with benzyloxy groups, followed by reduction of the protected intermediate to the desired product.

Starting Materials
Tetrahydro-2H-pyran-2-ol, Benzyl alcohol, Sodium hydride, Benzyl bromide, Sodium borohydride, Methanol

Reaction
Step 1: Protection of tetrahydro-2H-pyran-2-ol with benzyl bromide and sodium hydride to form (2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(benzyloxy)tetrahydro-2H-pyran-2-ol, Step 2: Reduction of the protected intermediate with sodium borohydride and methanol to form ((2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol

Scientific Research Applications

Benzyloxy-tetrahydropyran-2-methanol has been used in a variety of scientific research applications, such as in the study of its antioxidant properties. In one study, the molecule was found to possess strong antioxidant activity, as well as anti-inflammatory and antimicrobial activity. Additionally, the molecule has been studied for its potential use in the treatment of cancer, as it was found to possess cytotoxic activity against certain types of cancer cells. Furthermore, the molecule has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

Mechanism Of Action

The mechanism of action of ((2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanoltrahydropyran-2-methanol is not fully understood, however, it is believed that the molecule acts by scavenging reactive oxygen species (ROS), which are molecules that can cause oxidative damage to cells. Additionally, the molecule is believed to act as an antioxidant by inhibiting the production of pro-inflammatory molecules, such as nitric oxide and prostaglandins. Additionally, the molecule is believed to act as an antimicrobial agent by inhibiting the growth of bacteria, fungi, and other microorganisms.

Biochemical And Physiological Effects

Benzyloxy-tetrahydropyran-2-methanol has been found to possess a variety of biochemical and physiological effects. For example, the molecule has been found to possess antioxidant activity, which can help to protect cells from oxidative damage. Additionally, the molecule has been found to possess anti-inflammatory activity, which can help to reduce inflammation in the body. Furthermore, the molecule has been found to possess antimicrobial activity, which can help to inhibit the growth of bacteria, fungi, and other microorganisms.

Advantages And Limitations For Lab Experiments

One of the advantages of using ((2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanoltrahydropyran-2-methanol in laboratory experiments is that it is relatively easy to synthesize and is therefore readily available for use in experiments. Additionally, the molecule has been found to possess a wide range of properties, including antioxidant, anti-inflammatory, and antimicrobial activity, making it a useful tool for studying a variety of biological systems. However, one of the limitations of using this molecule in laboratory experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects in different biological systems.

Future Directions

The potential future directions of research involving ((2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanoltrahydropyran-2-methanol include further investigations into its mechanism of action and its potential therapeutic applications. Additionally, further research could be conducted to investigate the molecule’s potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Furthermore, further investigations could be conducted to explore the molecule’s potential use in the treatment of cancer

properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36O6/c35-21-30-31(36-22-26-13-5-1-6-14-26)32(37-23-27-15-7-2-8-16-27)33(38-24-28-17-9-3-10-18-28)34(40-30)39-25-29-19-11-4-12-20-29/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWPIYGUZWWMDH-BGSSSCFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol

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